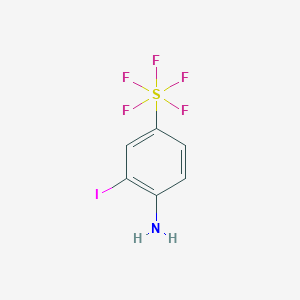

2-Iodo-4-(pentafluorothio)aniline

Description

Properties

IUPAC Name |

2-iodo-4-(pentafluoro-λ6-sulfanyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F5INS/c7-14(8,9,10,11)4-1-2-6(13)5(12)3-4/h1-3H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVUJPBPIMSIHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F5INS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401209392 | |

| Record name | Sulfur, (4-amino-3-iodophenyl)pentafluoro-, (OC-6-21)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401209392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365988-20-0 | |

| Record name | Sulfur, (4-amino-3-iodophenyl)pentafluoro-, (OC-6-21)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365988-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur, (4-amino-3-iodophenyl)pentafluoro-, (OC-6-21)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401209392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Iodo 4 Pentafluorothio Aniline and Analogous Structures

Precursor Synthesis and Functionalization Strategies for SF5-Anilines

The journey to synthesizing 2-Iodo-4-(pentafluorothio)aniline begins with the formation of SF5-aniline precursors. These precursors are aromatic amines that already contain the pentafluorothio (SF5) group. A common starting point for many SF5-aromatic compounds is the derivatization of commercially available nitro-(pentafluorosulfanyl)benzenes. researchgate.net The synthesis of anilines, in general, often involves the nitration of an aromatic ring followed by the reduction of the nitro group to an amine. youtube.com

Introduction of the Pentafluorothio (SF5) Moiety onto Aromatic Systems

The incorporation of the SF5 group onto an aromatic ring is a critical step and can be achieved through several advanced chemical techniques. This functional group is valued for its unique properties, including high thermal and chemical stability. researchgate.net

Oxidative fluorination is a key method for introducing the SF5 group. This process typically involves the oxidation of a sulfur-containing functional group in the presence of a fluorine source. One approach involves the use of potassium fluoride (B91410) and trichloroisocyanuric acid (TCICA), a common swimming pool disinfectant, to achieve the synthesis of aryl-SF5 compounds under mild and inexpensive conditions. doi.orgescholarship.org This method provides an alternative to more hazardous reagents like elemental fluorine (F2) or xenon difluoride (XeF2). escholarship.org Another strategy utilizes the oxidation of arylphosphorothiolates to generate Ar-SF4Cl intermediates, which are precursors to the desired Ar-SF5 compounds. thieme.de This approach is advantageous as the phosphorothiolate (B1257650) moiety can be easily derived from readily available starting materials like aryl boronic acids or aryl halides. thieme.de

| Reagent System | Precursor Type | Key Features |

| Potassium Fluoride (KF) / Trichloroisocyanuric Acid (TCICA) | Diaryl disulfides | Mild, inexpensive, avoids hazardous reagents. doi.orgescholarship.org |

| Oxidizing Agent / Fluoride Source | Arylphosphorothiolates | Unified approach from accessible starting materials. thieme.de |

| SF5⁻ salt / Phosphonium ion | Elemental chalcogens, Diphenyl dichalcogenides | Powerful oxidative fluorination reagent with high thermal stability. nih.gov |

Radical reactions involving pentafluorosulfanyl halides, such as SF5Cl and SF5Br, are a cornerstone for the synthesis of SF5-containing compounds. researchgate.net The radical addition of SF5Cl to unsaturated systems like alkenes and alkynes is a well-established method. researchgate.net This can be initiated by various means, including the use of an air-stable amine-borane complex, which offers a complementary approach to the classic triethylborane (B153662) (Et3B)-mediated additions. researchgate.net The compatibility of SF5Cl with a range of organic solvents has been systematically evaluated to provide a practical guide for its use in these reactions. researchgate.net

Aryl diazonium salts are highly versatile intermediates in organic synthesis, enabling the introduction of a wide array of functional groups onto an aromatic ring. youtube.comacs.org The process, known as diazotization, involves treating a primary aromatic amine with a diazotizing agent, such as nitrous acid, under acidic conditions. youtube.com The resulting diazonium group is an excellent leaving group and can be displaced by various nucleophiles. youtube.com While direct pentafluorosulfanylation via diazonium salts is less commonly detailed, the conversion of an SF5-substituted aniline (B41778) to a diazonium salt allows for subsequent reactions to introduce other functionalities. youtube.com For instance, an SF5-containing aniline can be converted to its corresponding diazonium salt and then subjected to reactions like the Sandmeyer reaction to introduce halides or other groups. youtube.comyoutube.com

| Reaction Type | Reagents | Key Features |

| Sandmeyer Reaction | Copper(I) halides (CuCl, CuBr, CuI) | Introduces halogens to the aromatic ring. youtube.com |

| Balz-Schiemann Reaction | Tetrafluoroboric acid (HBF4), heat | Introduces fluorine to the aromatic ring. youtube.comyoutube.com |

| Iodination | Potassium iodide (KI) | Introduces iodine to the aromatic ring. youtube.com |

Regioselective Iodination and Functionalization of SF5-Aniline Derivatives

Once the SF5-aniline precursor is obtained, the next crucial step is the regioselective introduction of an iodine atom. The position of the incoming iodine atom is critical and is influenced by the directing effects of the existing amino and pentafluorothio groups.

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) that complexes with an organolithium reagent, directing the deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be "quenched" with an electrophile, such as iodine, to introduce the desired substituent with high precision. wikipedia.org For aniline derivatives, the amino group or a protected form of it can act as a DMG. organic-chemistry.org This method offers a distinct advantage over standard electrophilic aromatic substitution, which may yield a mixture of ortho and para products. wikipedia.org

Palladium-Catalyzed Cross-Coupling Strategies on Iodinated Precursors

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis of complex anilines like this compound, these methods are particularly relevant for the introduction of various substituents onto an iodinated aromatic core.

While a direct palladium-catalyzed synthesis of this compound is not extensively detailed in the literature, the general principles of palladium catalysis on iodinated precursors are well-established. The iodine atom serves as an excellent leaving group in a variety of cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.

A general strategy would involve the synthesis of a di-iodinated pentafluorothiobenzene precursor, followed by a selective palladium-catalyzed amination or a related C-N bond-forming reaction. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands such as BrettPhos and RuPhos demonstrating broad applicability in C-N cross-coupling with functionalized aryl halides. orgsyn.org These catalyst systems are known for their high reactivity, allowing for low catalyst loadings and short reaction times, even without the use of a glovebox. orgsyn.org

The key to a successful synthesis often lies in controlling the in situ reduction of the Pd(II) precatalyst to the active Pd(0) species. rsc.org The appropriate selection of the counterion, ligand, and base can maximize this reduction while preserving the integrity of the ligands and reactants. rsc.org

Table 1: Key Ligands for Palladium-Catalyzed C-N Cross-Coupling Reactions

| Ligand | Common Name | Key Features |

|---|---|---|

| (t-Bu)2P(C6H4)P(t-Bu)2 | BrettPhos | Bulky, electron-rich biarylphosphine, effective for a wide range of C-N couplings. |

The Sonogashira coupling, which forms carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, is another powerful palladium-catalyzed transformation that can be employed. nih.gov An iterative sequence of Sonogashira coupling followed by iodocyclization has been used to construct complex polyheterocyclic compounds from iodinated starting materials. nih.gov This highlights the versatility of the iodine handle for further molecular elaboration. nih.gov

Novel and Sustainable Synthetic Approaches to SF5-Substituted Anilines

Recent advancements in synthetic chemistry have focused on the development of more sustainable and efficient methods for the introduction of the SF5 group. One of the most promising strategies for accessing SF5-substituted anilines and related heterocycles involves the radical addition of pentafluorosulfur chloride (SF5Cl) to an alkyne precursor.

A notable example is the synthesis of 2-SF5-(aza)indoles from 2-ethynylanilines. nih.govacs.org This methodology relies on the radical addition of SF5Cl across the carbon-carbon triple bond of a 2-ethynylaniline (B1227618) derivative, followed by a cyclization reaction to form the indole (B1671886) ring. nih.govacs.org This approach is attractive due to its potential for a "telescoped" sequence, where multiple synthetic steps are combined into a single process, improving efficiency and reducing waste. nih.govacs.org

The key steps in this synthetic sequence are:

Radical addition of SF5Cl: This step introduces the SF5 group to the alkyne.

Dehydrochlorination: Elimination of HCl to form an SF5-substituted alkyne.

5-endo-dig cyclization: Intramolecular cyclization of the aniline nitrogen onto the alkyne to form the indole ring.

For N-protected 2-ethynylanilines, the dehydrochlorination can be smoothly achieved using a strong base like lithium hexamethyldisilazane (B44280) (LiHMDS) at low temperatures, leading to the formation of SF5-alkynes in high yields with excellent functional group tolerance. nih.govacs.org

Table 2: Conditions for the Synthesis of SF5-Alkynes from 2-Ethynylanilines

| Substrate | Base | Solvent | Temperature | Yield |

|---|

This strategy represents a significant advancement in the synthesis of SF5-containing heterocycles, offering a more direct and scalable route compared to traditional methods that often involve the challenging oxidative fluorination of disulfides or thiols. nih.govacs.org The ability to functionalize the resulting 2-SF5-indole at both the nitrogen and C3-positions further enhances the utility of this method for creating a diverse range of complex molecules. nih.gov

Chemical Reactivity and Transformation of 2 Iodo 4 Pentafluorothio Aniline

Reactivity of the Amino Group in SF5-Aryl Anilines

The amino group in pentafluorothio-substituted anilines exhibits typical reactivity for anilines, allowing for a range of chemical modifications.

The amino group of anilines can be readily acetylated to form the corresponding amide. libretexts.org This transformation is significant as it can moderate the strong activating and ortho, para-directing influence of the amino group in electrophilic aromatic substitution reactions. libretexts.org The resulting acetanilide (B955) can then undergo further reactions, such as nitration, with greater control. libretexts.org The acetyl group can later be removed through acid-catalyzed hydrolysis to regenerate the aniline (B41778) functionality, providing a strategic route to substituted anilines. libretexts.org This general reactivity is applicable to 2-Iodo-4-(pentafluorothio)aniline, allowing for the synthesis of various amide derivatives.

Aniline and its derivatives can undergo diazotization, a process that converts the primary amino group into a diazonium salt. libretexts.orgresearchgate.net These diazonium salts are versatile intermediates that can be transformed into a wide array of functional groups. libretexts.orgresearchgate.netrsc.org The amino group in anilines can be considered a formal leaving group in these transformations. rsc.org The in-situ generation of diazonium salts from anilines is an efficient and practical method for synthesizing various useful chemical structures. researchgate.netrsc.org

Azo compounds, which are often intensely colored, can be synthesized through the reaction of a diazonium salt with an activated aromatic ring, such as another aniline molecule. libretexts.org This reaction, known as azo coupling, is the basis for many synthetic dyes. libretexts.org For instance, the reaction of benzenediazonium (B1195382) chloride with phenylamine (aniline) produces a yellow solid known as "aniline yellow". libretexts.org

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond in this compound is a key site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly those catalyzed by transition metals.

Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for creating C-C bonds. uva.es These reactions typically involve the coupling of an organohalide with an organometallic reagent in the presence of a metal catalyst, most commonly palladium. uva.esnih.gov

Suzuki-Miyaura Coupling: This reaction pairs an aryl halide with an organoboron compound. nih.govunimib.it It is widely used due to its mild reaction conditions and the commercial availability and low toxicity of the reagents. nih.gov The Suzuki-Miyaura coupling has been successfully applied to unprotected ortho-bromoanilines, demonstrating its utility for substrates with free amino groups. nih.gov Micellar synthesis in water has also been shown to be an effective and environmentally friendly approach for Suzuki coupling reactions between anilines and other aromatic systems. unimib.itmdpi.comresearchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction can be performed under mild conditions and is a valuable method for constructing arylalkynes and conjugated enynes. wikipedia.orglibretexts.org In substrates with multiple different halogen substituents, the reaction is regioselective, with the more reactive halide (iodide over bromide) preferentially undergoing coupling. libretexts.org While generally robust, challenges such as catalyst deactivation can sometimes be encountered with aniline substrates. reddit.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. scilit.comnih.gov Ligand-free conditions have been developed for the Heck reaction of 2-iodoanilines with acrylates, yielding 2-alkenylanilines. scilit.com Cascade reactions involving an initial amination followed by an intramolecular Heck reaction have also been developed for the synthesis of indoles from o-haloanilines. nih.gov

| Cross-Coupling Reaction | Reactants | Catalyst System | Product Type | Key Features |

| Suzuki-Miyaura | Aryl Halide + Organoboron | Palladium Catalyst | Biaryl | Mild conditions, tolerant of functional groups. nih.gov |

| Sonogashira | Aryl Halide + Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst | Arylalkyne | Forms C(sp2)-C(sp) bonds. wikipedia.orglibretexts.org |

| Heck | Aryl Halide + Alkene | Palladium Catalyst | Substituted Alkene | Forms C-C bond at a vinylic position. scilit.com |

While aryl halides are generally unreactive towards nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comuomustansiriyah.edu.iq The pentafluorosulfanyl (SF5) group is a powerful electron-withdrawing group, and its presence can facilitate SNAr reactions in certain systems. For example, vicarious nucleophilic substitution (VNS) reactions have been successfully carried out on nitro(pentafluorosulfanyl)benzenes, leading to the formation of substituted (pentafluorosulfanyl)anilines. nih.govacs.org The rate-determining step in SNAr reactions is typically the initial attack of the nucleophile on the aromatic ring. masterorganicchemistry.comuomustansiriyah.edu.iq

Stability and Reactivity of the Pentafluorothio (SF5) Group in Diverse Reaction Conditions

The pentafluorothio (SF5) group is known for its high thermal and chemical stability. nih.gov This robustness allows it to be carried through a wide range of synthetic transformations without decomposition. The SF5 group is often considered a "super-trifluoromethyl group" due to its strong electron-withdrawing nature and high lipophilicity, properties that are highly desirable in the development of pharmaceuticals and agrochemicals. nih.gov While generally stable, the reactivity of fluorinated groups can be influenced by the reaction conditions. For instance, studies on the stability of various fluorinated methylthio groups on arenes have been conducted under both acidic and basic conditions. rsc.org Thiols, in general, can be susceptible to oxidation to form disulfides. nih.gov However, the high stability of the SF5 group makes it a reliable and attractive functionality in the design of new molecules. nih.gov

Electrophilic Aromatic Substitution Patterns in SF5-Aryl Systems: Directing Effects

The regiochemical outcome of electrophilic aromatic substitution (EAS) on a substituted benzene (B151609) ring is dictated by the electronic properties of the substituents already present on the ring. These substituents can be broadly categorized as either activating or deactivating, and as either ortho, para-directing or meta-directing. In the case of this compound, the benzene ring is trisubstituted with an amino group (-NH₂), an iodo group (-I), and a pentafluorosulfanyl group (-SF₅). The interplay of the directing effects of these three distinct groups determines the position of any subsequent electrophilic attack.

The pentafluorosulfanyl (SF₅) group is a potent electron-withdrawing group, primarily due to the high electronegativity of the fluorine atoms. researchgate.net This strong inductive effect significantly reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.comchadsprep.com Consequently, the SF₅ group is classified as a strong deactivating group. masterorganicchemistry.comlibretexts.org In terms of directing effects, its powerful electron-withdrawing nature deactivates the ortho and para positions to a greater extent than the meta position. youtube.comlibretexts.org This leads to the SF₅ group being a meta-director for electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.org

In contrast, the amino group (-NH₂) is a strongly activating group. youtube.comwikipedia.org The nitrogen atom possesses a lone pair of electrons that can be donated into the aromatic π-system through resonance. byjus.comgeeksforgeeks.org This resonance effect increases the electron density of the ring, particularly at the ortho and para positions, making the ring significantly more reactive towards electrophiles at these sites. wikipedia.orgbyjus.com Therefore, the amino group is a powerful ortho, para-director. geeksforgeeks.orglibretexts.org

When multiple substituents are present on a benzene ring, the directing effect is generally controlled by the most powerful activating group. pbworks.com In this compound, the amino group is the strongest activating group and will therefore dominate the directing effects.

The available positions for electrophilic substitution on the this compound ring are C3, C5, and C6.

Position C3: ortho to the iodo group and meta to both the amino and SF₅ groups.

Position C5: ortho to the SF₅ group, meta to the iodo group, and para to the amino group.

Position C6: ortho to the amino group and meta to the SF₅ group.

Considering the directing effects:

The amino group strongly directs ortho and para. Its ortho position is C6, and its para position is C5.

The iodo group directs ortho and para. Its ortho position is C3, and its para position is occupied by the SF₅ group.

The SF₅ group directs meta. Its meta positions are C3 and C6.

The powerful activating and directing effect of the amino group to positions C5 (para) and C6 (ortho) will be the determining factor. The SF₅ group also directs towards C6 (meta to SF₅), reinforcing this position. The iodo group directs towards C3. Between the positions activated by the amino group (C5 and C6), the para position (C5) is generally favored over the ortho position (C6) due to reduced steric hindrance, although this can be influenced by the specific electrophile and reaction conditions. Therefore, the major product of an electrophilic aromatic substitution on this compound is predicted to be substitution at the C5 position, followed by the C6 position. Substitution at C3 would be a minor product.

Table 1: Directing Effects of Substituents on this compound

| Substituent | Electronic Effect (Inductive) | Electronic Effect (Resonance) | Overall Reactivity Effect | Directing Effect |

| -NH₂ | Electron-withdrawing | Electron-donating | Strongly Activating | ortho, para |

| -I | Electron-withdrawing | Electron-donating | Deactivating | ortho, para |

| -SF₅ | Strongly Electron-withdrawing | - | Strongly Deactivating | meta |

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position of Substitution | Influence of -NH₂ (at C1) | Influence of -I (at C2) | Influence of -SF₅ (at C4) | Predicted Outcome |

| C3 | meta | ortho | meta | Minor Product |

| C5 | para | meta | ortho | Major Product |

| C6 | ortho | para | meta | Secondary Product |

Structural Elucidation and Advanced Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for SF5-Containing Anilines

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organofluorine compounds, including pentafluorosulfanyl (SF5)-containing anilines. The presence of various NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F provides a comprehensive picture of the molecular framework.

¹H NMR: In the proton NMR spectrum of SF5-substituted anilines, the aromatic protons exhibit characteristic chemical shifts and coupling patterns that are influenced by the electronic effects of the SF5 group, the iodo group, and the amino group. For a related compound, 2-iodo-4-(pentafluoro-λ6-sulfanyl)benzonitrile, the aromatic protons appear at δ 8.31 (d, J = 2.1 Hz, 1H), 7.89 (dd, J = 8.6, 2.1 Hz, 1H), and 7.75 (d, J = 8.6 Hz, 1H). nih.gov The SF5 group is known to be more electron-withdrawing than a trifluoromethyl (CF3) group, which influences the chemical shifts of adjacent protons. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom attached to the SF5 group typically shows a signal in a specific region of the spectrum. For 2-iodo-4-(pentafluoro-λ6-sulfanyl)benzonitrile, the carbon signals are observed at δ 98.22, 117.83, 124.10, 126.16, 134.39, 136.82, and 156.15. nih.gov

¹⁹F NMR: ¹⁹F NMR is particularly informative for SF5-containing compounds. The pentafluorosulfanyl group gives rise to a characteristic A4B pattern, with the axial fluorine (Fax) appearing as a quintet and the four equatorial fluorines (Feq) appearing as a doublet. For instance, in a similar SF5-containing amino acid, the ¹⁹F NMR spectrum showed a quintet at δ 84.60 (J = 149.8 Hz) for the axial fluorine and a doublet at δ 62.84 (J = 149.8 Hz) for the equatorial fluorines. nih.gov In another example, 2,6-dimethyl-4-(pentafluorothio)aniline, the axial fluorine resonates at δ 86.46 (p, J = 150.3 Hz) and the equatorial fluorines at δ 64.90 (d, J = 150.2 Hz). nih.gov

Table 1: Representative NMR Data for SF5-Containing Aromatic Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

|---|---|---|---|

| 2-Iodo-4-(pentafluoro-λ6-sulfanyl)benzonitrile nih.gov | 8.31, 7.89, 7.75 | 98.22, 117.83, 124.10, 126.16, 134.39, 136.82, 156.15 | Not reported |

| Benzyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(pentafluoro-λ6-sulfanyl)phenyl)propanoate nih.gov | Not fully reported | 171.2, 155.0, 154.2, 154.1, 153.9, 137.4, 135.0, 132.6, 128.9, 128.8, 128.7, 127.1, 124.7, 80.3, 67.5, 54.3, 38.2, 28.3 | 84.60 (quintet, 1F), 62.84 (doublet, 4F) |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within "2-Iodo-4-(pentafluorothio)aniline."

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for identifying vibrations of non-polar bonds. The S-F bonds of the SF5 group are expected to show strong Raman signals. For 2-fluoro-4-iodoaniline, a related compound, Raman spectra have been recorded, indicating the utility of this technique for characterizing substituted anilines. nih.gov

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For "this compound," high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural information. For instance, in the HRMS of a similar compound, 2-bromo-6-methyl-4-(pentafluorothio)aniline, the molecular ion peak was observed at m/z 310.9409, which is consistent with its calculated mass. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. For SF5-containing aromatic compounds, X-ray crystallography has confirmed the octahedral geometry around the sulfur atom. st-andrews.ac.uk The S-F bond lengths are typically in the range of 1.572(3) to 1.618(3) Å. st-andrews.ac.uk The C-S-Fax bond angle is generally close to 180°. st-andrews.ac.uk In the crystal structure of 2-iodo-4-(pentafluoro-λ6-sulfanyl)benzonitrile, the molecule is planar, with the benzene (B151609) ring and its substituents lying in the same plane. nih.gov

Table 2: Selected Crystallographic Data for an SF5-Containing Aromatic Compound

| Parameter | Value (for 2-iodo-4-(pentafluoro-λ6-sulfanyl)benzonitrile nih.gov) |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 16.321(3) |

| b (Å) | 6.5592(13) |

| c (Å) | 8.8794(18) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| S-F(ax) (Å) | 1.582(5) |

Supramolecular Interactions and Crystal Engineering in SF5-Containing Aromatic Compounds

In the crystal structures of SF5-containing compounds, short contacts involving fluorine atoms are frequently observed. While F···H interactions are common, F···F interactions are also significant in many structures. nih.gov Analysis of crystal data reveals that the SF5 group is often surrounded by C-H moieties, leading to weak C-H···F hydrogen bonds. nih.gov The majority of these F···H contacts are observed in aromatic SF5 compounds. nih.gov

F···F interactions, although generally weaker, can influence the crystal packing. nih.gov These interactions can be classified based on their geometry, and in a significant number of cases, the F···F distances are shorter than the sum of their van der Waals radii, indicating an attractive interaction. ethz.ch These interactions often involve the equatorial fluorine atoms of the SF5 group and can lead to the formation of supramolecular motifs like dimers and chains. nih.govethz.ch

The interplay of various non-covalent interactions, including F···F, F···H, and π-π stacking, dictates the crystal packing and molecular self-assembly of SF5-containing aromatic compounds. st-andrews.ac.uknih.gov The formation of supramolecular architectures, such as infinite chains and dimers, is a common feature in the crystal structures of these molecules. nih.gov These self-assembly patterns are crucial for the design of materials with specific properties, such as liquid crystals and materials for organic electronics. sciopen.comsciopen.comresearchgate.net The ability of the SF5 group to participate in these interactions makes it a valuable functional group in the field of crystal engineering. The study of these interactions in "this compound" would provide insights into its solid-state behavior and potential applications.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the molecular and electronic properties of complex molecules like 2-Iodo-4-(pentafluorothio)aniline. rowansci.com While specific DFT studies on this exact molecule are not prevalent in the literature, extensive computational analysis of SF₅-substituted aromatic compounds allows for accurate predictions of its characteristics. acs.orgresearchgate.net

DFT calculations predict a distorted octahedral geometry for the SF₅ group attached to the aromatic ring. The sulfur atom is bonded to four equatorial fluorine atoms (Feq) and one axial fluorine atom (Fax), with the C-S bond occupying the other axial position. The C-S-Feq angles are typically around 92°, and the S-F bond lengths are in the range of 1.57 Å to 1.61 Å. researchgate.net The introduction of the bulky iodine atom ortho to the amino group and meta to the SF₅ group, along with the amino group itself, would induce further modifications to the geometry of the benzene (B151609) ring and the bond angles of the substituents due to steric and electronic interactions.

The electronic structure is heavily influenced by the potent electron-withdrawing nature of the SF₅ group. rowansci.com DFT calculations combined with Natural Bond Orbital (NBO) analysis would reveal a significant delocalization of electron density from the aromatic ring and the amino group towards the SF₅ moiety. This withdrawal of electron density deactivates the aromatic ring towards electrophilic substitution. The highest occupied molecular orbital (HOMO) would likely be localized on the aniline (B41778) portion of the molecule, specifically involving the nitrogen lone pair and the π-system of the ring, while the lowest unoccupied molecular orbital (LUMO) would be expected to have significant contributions from the SF₅ group and the aromatic ring. The HOMO-LUMO gap is a key predictor of chemical reactivity and spectral properties.

Table 1: Predicted Geometric Parameters for the SF₅ Moiety in this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value Range | Description |

| S-Fax Bond Length | 1.57 - 1.61 Å | The bond distance between sulfur and the axial fluorine atom. |

| S-Feq Bond Length | 1.57 - 1.61 Å | The bond distances between sulfur and the equatorial fluorine atoms. |

| C-S Bond Length | 1.79 - 1.82 Å | The bond distance between the aromatic carbon and the sulfur atom. |

| C-S-Feq Bond Angle | 92.0° - 93.0° | The angle formed by the aromatic carbon, sulfur, and an equatorial fluorine. |

| Fax-S-Feq Bond Angle | ~90° | The angle between the axial and equatorial fluorine atoms. |

Note: These values are extrapolated from computational data on similar SF₅-substituted aromatic compounds and may vary slightly for the specific title compound.

Mechanistic Pathways and Transition State Analysis

Computational modeling is crucial for mapping potential reaction mechanisms and analyzing the high-energy transition states for reactions involving this compound. acs.org The molecule possesses three key functional sites for chemical transformation: the amino group, the iodine atom, and the aromatic ring itself.

Reactions at the Amino Group: The nucleophilicity of the amino group is significantly reduced by the strong electron-withdrawing effects of both the para-SF₅ and ortho-iodo substituents. However, reactions such as acylation or alkylation are still plausible. Transition state analysis for these reactions would likely show a high activation energy barrier compared to aniline, reflecting the decreased nucleophilicity of the nitrogen atom.

Reactions at the Iodine Atom: The C-I bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Theoretical studies can model the oxidative addition step, which is often rate-limiting, where the palladium catalyst inserts into the C-I bond. The electronic properties of the SF₅ group would influence the energetics of this transition state. Its strong electron-withdrawing nature would make the ipso-carbon more electrophilic, potentially facilitating the oxidative addition step.

Electrophilic Aromatic Substitution: The aromatic ring is strongly deactivated by the -I and -R effects of the SF₅ group and the -I effect of the iodine atom. The amino group is an activating, ortho-, para-director. In this case, the directing effects are in conflict. Computational analysis of the transition states for electrophilic attack (e.g., nitration, halogenation) at different positions on the ring would be necessary to predict regioselectivity. The calculations would likely confirm that such reactions require harsh conditions and may result in a mixture of products or no reaction, with the position ortho to the amino group (and meta to the SF₅ group) being the most likely site of substitution due to the powerful directing ability of the amine.

Conformational Analysis and Steric Effects of the SF₅ Group

The pentafluorosulfanyl group exerts a significant steric influence on molecular conformation and reactivity. researchgate.net Its steric bulk is considerable, often compared to that of a tert-butyl group, which can restrict the rotational freedom of adjacent functional groups. researchgate.netresearchgate.net

In this compound, steric hindrance between the SF₅ group and the ortho-hydrogen atom, as well as between the iodine atom and the amino group, will dictate the molecule's preferred conformation. Conformational analysis using computational methods would reveal the rotational energy barriers around the C-S and C-N bonds. The global minimum energy conformation would likely involve the hydrogen atoms of the amino group being oriented away from the bulky iodine atom to minimize steric clash. Similarly, the rotation of the SF₅ group around the C-S bond is known to have a low energy barrier, but specific orientations may be favored to minimize interactions with neighboring atoms.

The steric bulk of the SF₅ group, combined with the ortho-iodine, effectively shields the adjacent positions on the aromatic ring, influencing the regioselectivity of reactions by sterically hindering the approach of reactants. researchgate.net

Table 2: Comparison of Steric Size for Common Functional Groups

| Functional Group | van der Waals Volume (ų) | Steric Character |

| Trifluoromethyl (-CF₃) | ~35 | Significant |

| Pentafluorosulfanyl (-SF₅) | ~55 | Very Large |

| tert-Butyl (-C(CH₃)₃) | ~77 | Very Large |

Source: Data compiled from various studies on molecular properties. researchgate.netresearchgate.net

Electronic Influence of the SF₅ Moiety: Inductive and Mesomeric Effects on Aromatic Systems

The pentafluorosulfanyl group is one of the most potent electron-withdrawing groups used in organic chemistry, a property that stems from a combination of strong inductive and moderate resonance effects. rowansci.comnih.gov

Inductive Effect (-I): The high electronegativity of the five fluorine atoms creates a strong dipole, with the sulfur atom bearing a partial positive charge. This leads to a powerful withdrawal of electron density from the aromatic ring through the sigma (σ) bond framework. chemistrysteps.com This inductive effect is the primary contributor to the group's electron-withdrawing character. chemistai.org

Mesomeric Effect (-M/-R): While the sulfur atom has available d-orbitals, its ability to participate in π-electron delocalization (resonance) is limited. The SF₅ group is considered to have a weak to moderate resonance-withdrawing effect. chemistai.org It does not significantly donate or accept electrons via the π-system in the way that groups like nitro (-NO₂) or carbonyl (-CHO) do.

Table 3: Hammett Substituent Constants for the SF₅ Group and Related Substituents

| Substituent | σm (meta) | σp (para) | Dominant Effect |

| -SF₅ | 0.59 | 0.68 | Strongly Electron-Withdrawing (-I > -R) |

| -CF₃ | 0.43 | 0.54 | Strongly Electron-Withdrawing (-I) |

| -NO₂ | 0.71 | 0.78 | Strongly Electron-Withdrawing (-I, -R) |

| -I | 0.35 | 0.18 | Electron-Withdrawing (-I > +R) |

| -NH₂ | -0.16 | -0.66 | Strongly Electron-Donating (+R > -I) |

Source: Data compiled from comprehensive reviews on Hammett constants. libretexts.orgscispace.comyoutube.com

Applications As Advanced Building Blocks and in Materials Science

Precursors for Functionalized Polymers and Oligomers

The presence of both an amino group and an iodo group on the aromatic ring of 2-Iodo-4-(pentafluorothio)aniline provides orthogonal handles for polymerization and functionalization. The amino group can be readily converted into a variety of functional groups, such as amides, imines, or diazonium salts, which can then serve as initiation or propagation points for polymer chain growth. The iodo substituent is a versatile site for cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings, enabling the incorporation of this fluorinated aniline (B41778) into the backbone or as a pendant group in a wide range of polymers.

The incorporation of the pentafluorothio (SF5) group is particularly noteworthy. This bulky and highly electronegative group imparts unique properties to the resulting polymers, including high thermal stability, chemical resistance, and specific electronic characteristics. These features are highly desirable for applications in demanding environments, such as in high-performance engineering plastics or specialty coatings.

| Functional Group | Potential Polymerization/Functionalization Pathway | Resulting Polymer Feature |

| Amino (-NH2) | Acylation, Schiff base formation, Diazotization | Introduction of diverse side-chain functionalities |

| Iodo (-I) | Suzuki, Sonogashira, Heck, Buchwald-Hartwig cross-coupling | Incorporation into polymer backbone or as a pendant group |

| Pentafluorothio (-SF5) | Not directly involved in polymerization | Enhanced thermal stability, chemical resistance, modified electronic properties |

Components in Liquid Crystals and Optoelectronic Materials

The rigid aromatic core and the strong dipole moment associated with the C-I and C-S bonds in this compound make it an attractive candidate for the synthesis of liquid crystalline materials. The introduction of the bulky pentafluorothio group can influence the mesophase behavior, potentially leading to the formation of novel liquid crystal phases with unique optical and electronic properties.

In the realm of optoelectronics, the electron-withdrawing nature of the pentafluorothio group can significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of molecules derived from this aniline. This property is crucial for the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). By tuning the electronic properties, it is possible to control charge injection, transport, and recombination processes within these devices, leading to improved efficiency and performance. The iodo group further provides a convenient point for extending the conjugation of the molecule, a key strategy in the development of new optoelectronic materials.

Role in Catalyst Design and Ligand Development

The aniline moiety in this compound serves as a versatile platform for the synthesis of novel ligands for transition metal catalysis. The amino group can be functionalized to create a variety of chelating systems, including Schiff bases, phosphine-amines, and N-heterocyclic carbenes (NHCs). The electronic properties of these ligands can be finely tuned by the presence of the electron-withdrawing pentafluorothio group and the sterically demanding iodo group.

This electronic modification of the ligand can have a profound impact on the catalytic activity and selectivity of the corresponding metal complex. For instance, in cross-coupling reactions, an electron-deficient ligand can facilitate the reductive elimination step, leading to faster catalytic turnover. The steric bulk introduced by the iodo and pentafluorothio groups can also create a specific coordination environment around the metal center, influencing the stereoselectivity of the reaction.

| Ligand Type | Synthesis from this compound | Potential Catalytic Application |

| Schiff Base Ligands | Condensation of the amino group with aldehydes or ketones | Asymmetric synthesis, oxidation reactions |

| Phosphine-Amine Ligands | Reaction of the amino group with chlorophosphines | Cross-coupling reactions, hydrogenation |

| N-Heterocyclic Carbene (NHC) Precursors | Multi-step synthesis starting from the aniline | Metathesis, C-H activation |

Building Blocks for Complex Organic Synthesis (excluding direct biological activity studies)

Beyond its applications in materials science, this compound is a valuable building block for the construction of complex organic molecules. The iodo group is a key functionality, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the strategic introduction of the pentafluorothio-substituted aromatic ring into larger molecular frameworks.

The amino group can be used as a directing group in ortho-lithiation reactions, allowing for further functionalization of the aromatic ring. It can also be protected and deprotected as needed, adding to the synthetic versatility of this compound. The unique substitution pattern of this compound, with its distinct reactive sites, makes it a powerful tool for synthetic chemists aiming to construct intricate molecular architectures with precisely controlled electronic and steric properties.

| Reaction Type | Role of this compound | Synthetic Utility |

| Suzuki Coupling | Aryl iodide partner | Formation of biaryl compounds |

| Sonogashira Coupling | Aryl iodide partner | Synthesis of aryl alkynes |

| Heck Coupling | Aryl iodide partner | Formation of substituted alkenes |

| Buchwald-Hartwig Amination | Aryl iodide partner | Synthesis of complex secondary and tertiary anilines |

| Nucleophilic Aromatic Substitution | Substrate (after activation) | Introduction of various nucleophiles |

Future Research Directions and Synthetic Challenges

Development of More Efficient and Sustainable Synthetic Routes for SF₅-Anilines

The incorporation of the SF₅ group into organic molecules, particularly anilines, has been historically challenging, often requiring harsh reagents and conditions. researchgate.net Aromatic sulfur pentafluorides have been synthesized through methods like the direct fluorination of diaryl disulfides. researchgate.net However, progress in the field has been constrained by the lack of simple, lab-scale methods for introducing the SF₅ group. researchgate.net

Future research must focus on developing more efficient and sustainable synthetic pathways. A promising avenue is the improvement of methods for creating SF₅ transfer reagents. For instance, recently developed protocols using trichloroisocyanuric acid and potassium fluoride (B91410) allow for milder, hazardous-reagent-free access to SF₅Cl, a key reagent for installing the SF₅ group. digitellinc.com

Furthermore, the synthesis of the 2-iodoaniline (B362364) core can be made more sustainable. Traditional methods often rely on transition-metal catalysts. A more environmentally benign approach involves the decarboxylative iodination of readily available anthranilic acids. rsc.org This method uses inexpensive potassium iodide (KI) and iodine (I₂) under transition-metal-free and base-free conditions, with oxygen as a necessary component for the transformation. rsc.org This process is scalable and demonstrates high functional-group tolerance, offering a practical route to various 2-iodoanilines. rsc.orgrsc.org

The table below summarizes a sustainable approach for the synthesis of 2-iodoanilines, a key structural motif in the target compound.

| Starting Material | Reagents | Conditions | Product | Yield |

| Anthranilic Acid | KI, I₂, DMSO | 120°C, 12h, O₂ | 2-Iodoaniline | Good to satisfactory |

Table 1: Example of a sustainable synthetic route for the 2-iodoaniline core. rsc.orgrsc.org

Exploration of Novel Reactivity Patterns for the 2-Iodo-4-(pentafluorothio)aniline Scaffold

The this compound scaffold possesses two key reactive sites: the aniline (B41778) (-NH₂) group and the carbon-iodine (C-I) bond. The strongly electron-withdrawing SF₅ group significantly influences the reactivity of both. Future research should focus on leveraging these features to explore novel chemical transformations.

The iodine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. A key area of exploration is the use of Negishi cross-coupling, which has been successfully employed for other SF₅-containing aromatic compounds. nih.gov This strategy could be used to introduce a wide variety of substituents at the 2-position of the aniline ring. Optimization of such reactions, for example by using specific catalyst systems like Pd(dba)₂ and SPhos, has been shown to significantly improve yields for related structures. nih.gov

The aniline moiety can undergo a range of reactions, including acylation and diazotization. The synthesis of SF₅-containing meta-diamide insecticides has been achieved through the benzoylation of related 4-SF₅-anilines. nih.gov Exploring the derivatization of the amine in this compound could lead to new classes of biologically active molecules.

| Reaction Type | Reagents/Catalysts | Potential Product Class | Reference for Related Compounds |

| Negishi Coupling | Organozinc reagent, Pd(dba)₂/SPhos | 2-Aryl-4-(pentafluorothio)anilines | nih.gov |

| Benzoylation | Benzoyl chloride, NaOH | N-Benzoyl-2-iodo-4-(pentafluorothio)anilines | nih.gov |

| Amide Coupling | Boc-Amino Acid, PyBOP, NMM | Dipeptides containing the SF₅-aniline moiety | nih.gov |

Table 2: Potential reactivity patterns for the this compound scaffold.

Advanced Functionalization and Derivatization Methodologies

Beyond fundamental reactivity, there is a need to develop advanced methodologies for the specific functionalization and derivatization of the this compound core. This includes the development of orthogonal strategies that allow for selective reaction at one site without affecting the other.

One area of interest is the use of the SF₅-aniline core in peptide synthesis. Research has shown that SF₅-containing aromatic amino acids are compatible with common peptide coupling reagents and deprotection strategies, allowing for their incorporation into dipeptides. nih.gov This opens the door to creating novel peptides with modified structural and chemical properties. nih.gov

Another functionalization approach is pre-column derivatization for analytical purposes, which has been demonstrated for other anilines using reagents like 1,2-naphthoquinone-4-sulfonate (NQS). nih.gov Developing similar methods for SF₅-anilines could aid in their detection and quantification. Furthermore, the synthesis of SF₅-substituted pyrrolidines has been achieved through 1,3-dipolar cycloaddition reactions, showcasing a pathway to complex heterocyclic structures from simpler SF₅-containing precursors. researchgate.net

Deeper Understanding of Structure-Reactivity Relationships through Integrated Experimental and Computational Approaches

The unique properties of the SF₅ group, including its steric bulk and powerful electron-withdrawing ability, profoundly impact molecular conformation and reactivity. nih.gov A deeper understanding of these effects is crucial for the rational design of new molecules and reactions. An integrated approach, combining experimental results with computational studies, is essential.

Density Functional Theory (DFT) calculations have been used to provide insight into the orbital interactions and structural features of novel SF₅-containing compounds. digitellinc.com In other systems, theoretical calculations have successfully explained the regioselectivity observed in cycloaddition reactions involving SF₅-substituted molecules. researchgate.net

For the this compound scaffold, computational studies could elucidate the influence of the SF₅ group on the C-I bond strength, the nucleophilicity of the aniline, and the preferred conformations of the molecule. This knowledge would be invaluable for predicting reactivity, optimizing reaction conditions, and designing derivatives with specific electronic and steric properties. The study of structure-activity relationships in other aniline-based systems has demonstrated the power of combining experimental data with computational analysis to tune molecular properties for specific applications. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Iodo-4-(pentafluorothio)aniline, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves sequential functionalization of aniline derivatives. For analogous compounds (e.g., 2-Iodo-4-(methylsulfonyl)aniline), iodination is achieved via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions . The pentafluorothio group (-SF₅) can be introduced via nucleophilic aromatic substitution (SNAr) using pentafluorothiophenol derivatives. Key parameters include:

- Temperature control (0–25°C) to prevent side reactions.

- Solvent selection (e.g., DMF or THF) to stabilize intermediates.

- Catalytic use of Cu(I) or Pd(0) for cross-coupling steps .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions; ¹⁹F NMR confirms the -SF₅ group’s integrity .

- X-ray Crystallography : Resolves iodine and sulfur stereoelectronic effects (e.g., C–I bond length ~2.09 Å) .

- Mass Spectrometry (HRMS) : Validates molecular weight (expected m/z: ~347 g/mol for C₇H₅F₅INS).

Q. What is the reactivity profile of this compound in cross-coupling reactions?

- Key Reactions :

- Suzuki-Miyaura Coupling : The iodine atom facilitates Pd-catalyzed coupling with aryl boronic acids (e.g., forming biaryl derivatives) .

- Nucleophilic Substitution : The -SF₅ group’s electron-withdrawing nature activates the ring for SNAr with amines or thiols .

- Challenges : Competing dehalogenation may occur under basic conditions; use of mild bases (e.g., K₂CO₃) mitigates this .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what pharmacological mechanisms are implicated?

- Mechanistic Insights : Analogous iodinated anilines (e.g., 4-Chloro-3-fluoro-2-iodoaniline) inhibit enzymes like tyrosine kinases via halogen bonding with catalytic residues . Computational docking studies suggest the -SF₅ group enhances binding affinity to hydrophobic pockets in target proteins .

- Experimental Validation :

- Enzyme Assays : Measure IC₅₀ values using fluorogenic substrates.

- Cellular Studies : Assess ROS generation and apoptosis in cancer cell lines (e.g., HeLa) .

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?

- Methods :

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., ~4.5 eV for similar trifluoromethyl derivatives) to predict redox behavior .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., solvation in DMSO vs. water).

- Case Study : For 4-Chloro-2-(trifluoromethyl)aniline, DFT revealed hyperpolarizability values (~1.2 × 10⁻³⁰ esu), suggesting nonlinear optical applications .

Q. How can researchers address stability challenges during storage and handling of this compound?

- Best Practices :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.